molecular formula C16H18F3N3O2S B2455918 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine CAS No. 1421495-12-6

4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Cat. No.: B2455918
CAS No.: 1421495-12-6
M. Wt: 373.39
InChI Key: QFPZJOPSNVFFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(1H-Pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is a synthetic small molecule building block of interest in medicinal chemistry and drug discovery research. This compound features a hybrid architecture combining a piperidine ring, a 1H-pyrazole moiety, and a 4-(trifluoromethyl)benzenesulfonyl group. Each of these components is prevalent in pharmaceuticals; the piperidine scaffold is a common feature in bioactive molecules , the 1H-pyrazole core is known for its diverse biological profiles , and the benzenesulfonamide group is a key pharmacophore in compounds with various biological activities . The inclusion of the trifluoromethyl group is a frequent strategy in drug design to influence a molecule's metabolic stability, lipophilicity, and binding affinity . While the specific biological activity and mechanism of action for this precise molecule require further investigation, its structure suggests potential as a valuable intermediate for constructing more complex chemical entities. Researchers may explore its utility in developing novel ligands for various biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(pyrazol-1-ylmethyl)-1-[4-(trifluoromethyl)phenyl]sulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2S/c17-16(18,19)14-2-4-15(5-3-14)25(23,24)22-10-6-13(7-11-22)12-21-9-1-8-20-21/h1-5,8-9,13H,6-7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPZJOPSNVFFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Structural Overview

The molecular formula of the compound is C16H18F3N3O2SC_{16}H_{18}F_3N_3O_2S. The structure comprises a piperidine ring substituted with a pyrazole moiety and a trifluoromethylbenzenesulfonyl group, contributing to its unique chemical properties.

Key Features

  • Molecular Weight : 393.39 g/mol
  • Functional Groups : Pyrazole, trifluoromethyl, sulfonyl
  • IUPAC Name : 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazole, including this compound, exhibit significant antimicrobial activity. For instance, compounds structurally similar to this one have shown efficacy against various bacterial strains and fungi. A notable study indicated that certain pyrazole derivatives inhibited the growth of pathogenic fungi such as Cytospora sp. and Fusarium solani .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research indicates that some pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro . This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. Studies have shown that similar compounds can effectively scavenge free radicals, which is critical for preventing oxidative stress-related diseases .

Case Studies

  • Antimicrobial Study : A series of novel piperidine derivatives were synthesized and evaluated for their antimicrobial activity using the serial dilution method. The results indicated that several compounds exhibited good activity compared to reference drugs, suggesting their potential as new lead molecules for antimicrobial therapy .
  • Inflammation Inhibition : In vitro studies demonstrated that certain derivatives could significantly reduce pro-inflammatory cytokine levels, indicating their potential utility in developing anti-inflammatory drugs .

Synthesis Example

A typical synthesis might involve refluxing a mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a piperidine derivative in the presence of a coupling agent like HATU under an inert atmosphere .

Mechanism of Action

The mechanism of action of 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine is unique due to its combination of a pyrazole ring, piperidine ring, and trifluoromethyl phenyl sulfonyl group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .

Biological Activity

The compound 4-[(1H-pyrazol-1-yl)methyl]-1-[4-(trifluoromethyl)benzenesulfonyl]piperidine has garnered attention due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article explores the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of the target compound typically involves the reaction of piperidine derivatives with pyrazole and trifluoromethyl-substituted benzenesulfonyl groups. A notable synthetic route includes the use of N,N-diisopropylethylamine (DIPEA) and dimethylformamide (DMF) as solvents, followed by purification techniques such as silica gel column chromatography to obtain pure crystalline forms of the compound .

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity against various bacterial strains. For instance, derivatives containing trifluoromethyl groups have shown low minimum inhibitory concentrations (MIC) against Staphylococcus aureus , indicating strong bactericidal effects .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound A0.78Staphylococcus aureus
Compound B3.12Enterococcus faecalis
Compound C1.56Escherichia coli

The mode of action for these compounds often involves inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies indicate that these pyrazole derivatives can inhibit biofilm formation and have a bactericidal effect on both growing and stationary phase cells, including persister cells .

Anti-inflammatory Activity

In addition to antimicrobial properties, compounds similar to this compound have been investigated for their anti-inflammatory effects. Research indicates that such compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

One notable case study involved the evaluation of a related pyrazole derivative in an in vivo mouse model. The compound was administered at varying doses (up to 50 mg/kg), and no significant toxic effects were observed across multiple organ systems assessed through blood plasma toxicity markers. This suggests a favorable safety profile for further development .

Q & A

How can researchers optimize the synthesis yield and purity of this compound, given its multi-step synthetic pathway?

Category: Basic (Synthesis Optimization)
Answer:

  • Stepwise Protocol: Begin with nucleophilic substitution to attach the pyrazole-methyl group to the piperidine ring, followed by sulfonylation using 4-(trifluoromethyl)benzenesulfonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, 12–24 hours) .
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and monitor intermediates via TLC (Rf values: 0.3–0.5 for pyrazole intermediates; 0.6–0.7 for sulfonylated products) .
  • Yield Optimization: Adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride) and use molecular sieves to scavenge HCl byproducts, improving reaction efficiency .

What analytical techniques are most effective for characterizing the structural integrity of this compound?

Category: Basic (Characterization)
Answer:

  • NMR Spectroscopy: 1H/13C NMR to confirm substituent positions (e.g., pyrazole protons at δ 7.5–8.0 ppm; trifluoromethyl singlet at δ -62 ppm via 19F NMR) .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks (expected m/z: ~415.1 [M+H]+) and rule out sulfonic acid byproducts .
  • HPLC: Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) and detect trace impurities .

How should researchers design initial biological activity screens for this compound?

Category: Basic (Biological Screening)
Answer:

  • Target Selection: Prioritize enzymes/receptors with known sensitivity to sulfonamide or pyrazole derivatives (e.g., carbonic anhydrase, kinase isoforms) .
  • Assay Design:
    • Enzyme Inhibition: Fluorescence-based assays (e.g., CA inhibition via 4-nitrophenyl acetate hydrolysis) with IC50 determination .
    • Antimicrobial Activity: Broth microdilution for MIC values against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

What methodologies elucidate the compound’s interaction with biological targets at the molecular level?

Category: Advanced (Interaction Studies)
Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., CA IX) on sensor chips to measure binding kinetics (ka/kd) and affinity (KD) .
  • Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during ligand-protein binding to assess thermodynamic drivers .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., p38 MAPK) to resolve binding modes and critical hydrogen bonds (e.g., sulfonyl-O…His95 interactions) .

How can computational modeling predict the compound’s pharmacokinetic and dynamic properties?

Category: Advanced (Computational Chemistry)
Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .
  • Molecular Dynamics (MD): Simulate membrane permeability (e.g., blood-brain barrier penetration) using lipid bilayer models (e.g., CHARMM-GUI) .
  • ADMET Prediction: Use tools like SwissADME to estimate log P (~3.2), solubility (≈50 µM), and CYP450 inhibition profiles .

How should researchers resolve contradictions in bioactivity data across structural analogs?

Category: Advanced (Data Analysis)
Answer:

  • SAR Studies: Compare substituent effects (e.g., trifluoromethyl vs. methyl sulfonyl groups) on target affinity using matched molecular pair analysis .
  • Meta-Analysis: Aggregate data from analogs (e.g., pyrazole ring methylation impact on MIC values) to identify trends in antimicrobial potency .
  • Confounding Factors: Control for assay variability (e.g., buffer pH, cell line viability) via standardized protocols .

What strategies improve the compound’s solubility for in vivo studies?

Category: Advanced (Formulation)
Answer:

  • Co-Solvent Systems: Use PEG-400/water (30:70 v/v) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>200 µM) .
  • Salt Formation: React with HCl or sodium bicarbonate to generate water-soluble ionic forms .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (≈150 nm diameter) for sustained release in pharmacokinetic studies .

How is metabolic stability assessed to prioritize this compound for preclinical trials?

Category: Advanced (Metabolism)
Answer:

  • Liver Microsome Assays: Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound depletion via LC-MS (t1/2 > 60 min desirable) .
  • CYP450 Inhibition: Screen against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-trifluoromethylcoumarin) .
  • Metabolite ID: UPLC-QTOF to detect phase I/II metabolites (e.g., hydroxylation at pyrazole C4) .

What in vitro toxicity assays are critical for early-stage risk assessment?

Category: Advanced (Toxicity)
Answer:

  • Cytotoxicity: MTT assay in HEK293 or HepG2 cells (IC50 > 50 µM acceptable for non-oncology targets) .
  • Genotoxicity: Ames test (TA98/TA100 strains) to rule out mutagenicity .
  • hERG Inhibition: Patch-clamp electrophysiology to assess cardiac risk (IC50 > 10 µM preferred) .

How does stereochemistry at the piperidine ring impact biological activity?

Category: Advanced (Stereochemistry)
Answer:

  • Chiral Resolution: Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate enantiomers and test individual isomers in bioassays .
  • NOESY NMR: Identify axial/equatorial substituent orientations influencing target binding (e.g., pyrazole-methyl axial position enhancing CA inhibition) .
  • Docking Simulations: Compare enantiomer docking scores (e.g., ΔGbind differences > 2 kcal/mol indicate stereoselectivity) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.